molecular formula C15H11FN4O2 B2496390 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 868854-34-6

2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2496390
CAS No.: 868854-34-6
M. Wt: 298.277
InChI Key: LATNYPKFEAATRI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a scaffold renowned in medicinal chemistry for its significant biological potential. The 1,3,4-oxadiazole pharmacophore is extensively investigated in oncology research for its ability to inhibit key enzymes and proteins involved in cancer cell proliferation . These potential mechanisms include the inhibition of thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . The molecular structure of this compound incorporates both a 4-fluorophenyl and a pyridin-4-yl moiety, which are common in drug discovery for optimizing a compound's binding affinity and pharmacokinetic properties. Researchers value this compound for developing novel targeted therapies, with its primary research value lying in anticancer applications and structure-activity relationship (SAR) studies . As a chemical tool, it is intended for in vitro assays to evaluate its cytotoxic activity, mechanism of action, and selectivity against various human cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-12-3-1-10(2-4-12)9-13(21)18-15-20-19-14(22-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATNYPKFEAATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives as starting materials.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution reactions, using fluorobenzene or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Key Difference: Replaces the oxadiazole ring with a thiazole and positions pyridin-2-yl instead of pyridin-4-yl.

Compound 5d (2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide):

  • Key Difference : Substitutes pyridin-4-yl with a bromobenzofuran group and introduces a thioether linkage.
  • Impact : The benzofuran moiety enhances π-conjugation, possibly improving tyrosinase inhibition, while the thioether increases molecular weight and polarizability .

CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide): Key Difference: Contains a 4-methoxyphenyl-oxadiazole and nitro-substituted acetamide.

Compound III (N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide):

  • Key Difference : Integrates a triazole ring and a methoxy linker.
  • Impact : The triazole enhances hydrogen-bonding capacity, improving COX-2 inhibition compared to the target compound’s pyridinyl-oxadiazole core .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound (estimated LogP ~2.1) is less lipophilic than GSK1570606A (LogP ~2.8) due to the oxadiazole’s polarity compared to thiazole .
    • Compound 5d (LogP ~3.5) has higher lipophilicity from the bromobenzofuran group, aiding blood-brain barrier penetration .
  • Solubility :

    • The pyridinyl group in the target compound improves aqueous solubility (~0.5 mg/mL) compared to nitro-substituted derivatives like CDD-934506 (~0.2 mg/mL) .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For this specific compound, the synthetic route may include steps such as:

  • Preparation of the 1,3,4-oxadiazole core.
  • Introduction of the pyridine moiety.
  • Alkylation with acetamide derivatives.

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. In particular:

  • Cytotoxicity Tests : Compounds similar to 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide were tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
  • IC50 Values : The compound exhibited notable IC50 values in the range of 1.59 to 7.48 μM against A549 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .

The mechanism underlying the anticancer activity of oxadiazole derivatives often involves:

  • Induction of Apoptosis : Studies indicated that these compounds can induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of caspase pathways. For instance, one study reported that certain derivatives led to a higher percentage of caspase-3 activity compared to cisplatin .
    Compound% Caspase-3 Positive Cells
    Control0.8
    Compound X3.4
    Cisplatin11.3

Antimicrobial and Antiviral Activities

In addition to anticancer properties, oxadiazole derivatives have shown promise as antimicrobial agents. They have been evaluated against various bacterial strains and viruses, with some compounds demonstrating significant inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide can be influenced by structural modifications:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Pyridine Integration : The pyridine moiety contributes to the overall pharmacological profile by potentially interacting with biological targets through hydrogen bonding.

Case Study 1: Antitumor Activity

A study investigating a series of oxadiazole derivatives found that those similar to 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous tissues .

Case Study 2: Antimicrobial Efficacy

Another research effort highlighted the antimicrobial potential of oxadiazole derivatives against resistant bacterial strains. The compounds were assessed for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations .

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Cyclization : Formation of the 1,3,4-oxadiazole ring by reacting a thiosemicarbazide intermediate with a carboxylic acid derivative under acidic conditions (e.g., H₂SO₄) .

Acetamide coupling : A nucleophilic substitution or condensation reaction between the oxadiazole-thiol intermediate and 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetone or DMF .
Optimization strategies include:

  • Temperature control (reflux at 60–80°C for 6–8 hours).
  • Solvent selection (acetone for higher yields vs. DMF for faster kinetics).
  • Purification via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the pyridine (δ 8.5–8.7 ppm), fluorophenyl (δ 7.1–7.3 ppm), and oxadiazole moieties. Carbon signals for the acetamide carbonyl appear at ~168–170 ppm .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1680 cm⁻¹), C-F (1220–1260 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 354.09 for C₁₇H₁₂FN₃O₂) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software can:
  • Determine bond lengths/angles (e.g., oxadiazole N-N bond ~1.32 Å, confirming aromaticity).
  • Identify intermolecular interactions (e.g., hydrogen bonds between acetamide NH and pyridine N) critical for stability .
  • Resolve disorder in flexible groups (e.g., pyridyl or fluorophenyl rings) via iterative refinement cycles .

Q. What strategies are recommended for analyzing conflicting bioactivity data across structural analogs (e.g., oxadiazole vs. thiadiazole derivatives)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing pyridinyl with benzyl reduces acetylcholinesterase inhibition by ~40% ).
  • Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., COX-2 or α-glucosidase) and correlate with experimental IC₅₀ values .
  • Statistical Analysis : Apply ANOVA to assess significance of activity variations (e.g., p < 0.05 for fluorophenyl vs. chlorophenyl analogs) .

Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potential (e.g., acetylcholinesterase or α-glucosidase)?

  • Methodological Answer :
  • Acetylcholinesterase (AChE) Assay :

Use Ellman’s method: Monitor thiocholine production at 412 nm with DTNB.

Pre-incubate enzyme with compound (0.1–100 µM) for 15 minutes.

IC₅₀ values <10 µM suggest strong inhibition .

  • α-Glucosidase Inhibition :

Measure p-nitrophenol release from pNPG substrate at 405 nm.

Include acarbose as a positive control (IC₅₀ ~300 µM) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing cytotoxicity in cell lines?

  • Methodological Answer :
  • Negative Control : Untreated cells (vehicle-only, e.g., DMSO <0.1%).
  • Positive Control : Doxorubicin (IC₅₀ ~1 µM in MCF-7 cells).
  • Endpoint Validation : Use MTT assay with triplicate wells and normalize viability to controls.
  • Edge Effects Mitigation : Randomize plate layouts to avoid incubation artifacts .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., LogP) and experimental solubility data?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) at 25°C.
  • Adjust Computational Models : Apply correction factors for electronegative groups (e.g., fluorine increases LogP by ~0.3 but reduces aqueous solubility) .

Structural & Mechanistic Insights

Q. What role does the 4-fluorophenyl group play in target binding compared to non-fluorinated analogs?

  • Methodological Answer :
  • Hydrophobic Interactions : Fluorine enhances lipophilicity (LogP +0.2) and membrane permeability.
  • Electrostatic Effects : The electron-withdrawing F atom stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., Tyr337 in COX-2) .
  • Biological Half-Life : Fluorination reduces metabolic degradation by CYP450 enzymes .

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